
Pt (N H3)2 (N O3)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diamminebis(nitrato-O)platinum, also known as cis-Diamminedinitratoplatinum(II), is a platinum-based coordination compound with the molecular formula H₄N₄O₆Pt. It is characterized by the presence of two ammine (NH₃) ligands and two nitrato (NO₃) ligands coordinated to a central platinum atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diamminebis(nitrato-O)platinum can be synthesized through the reaction of platinum(II) chloride with ammonium nitrate in the presence of ammonia. The reaction typically proceeds as follows:
PtCl2+2NH3+2NH4NO3→Pt(NH3)2(NO3)2+2NH4Cl
The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of diamminebis(nitrato-O)platinum involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors, and the final product is purified through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
Diamminebis(nitrato-O)platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form platinum(0) or other lower oxidation state complexes.
Substitution: The nitrato ligands can be substituted by other ligands such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in acidic medium.
Reduction: Sodium borohydride or other reducing agents in aqueous or organic solvents.
Substitution: Halide salts (e.g., sodium chloride) in aqueous or organic solvents.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Platinum(0) or lower oxidation state complexes.
Substitution: Halide-substituted platinum complexes.
Wissenschaftliche Forschungsanwendungen
Diamminebis(nitrato-O)platinum has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored as a potential anticancer agent due to its ability to interact with DNA and inhibit cell division.
Industry: Utilized in the preparation of platinum-based catalysts for industrial processes
Wirkmechanismus
The mechanism of action of diamminebis(nitrato-O)platinum involves its interaction with cellular components, particularly DNA. The compound binds to the N7 position of purine bases in DNA, forming intra- and inter-strand crosslinks. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The formation of reactive oxygen species also contributes to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: Cis-diamminedichloroplatinum(II), widely used as an anticancer drug.
Carboplatin: Cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), a second-generation platinum-based anticancer drug.
Oxaliplatin: Trans-l-1,2-diaminocyclohexane oxalato platinum(II), another platinum-based anticancer drug
Uniqueness
Diamminebis(nitrato-O)platinum is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Unlike cisplatin, which has chloride ligands, diamminebis(nitrato-O)platinum has nitrato ligands, affecting its reactivity and interaction with biological molecules .
Eigenschaften
Molekularformel |
H4N4O6Pt |
|---|---|
Molekulargewicht |
351.14 g/mol |
IUPAC-Name |
azanide;platinum(4+);dinitrate |
InChI |
InChI=1S/2NO3.2H2N.Pt/c2*2-1(3)4;;;/h;;2*1H2;/q4*-1;+4 |
InChI-Schlüssel |
ZTAXCCAEQXGMOM-UHFFFAOYSA-N |
Kanonische SMILES |
[NH2-].[NH2-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347608.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione](/img/structure/B12347609.png)

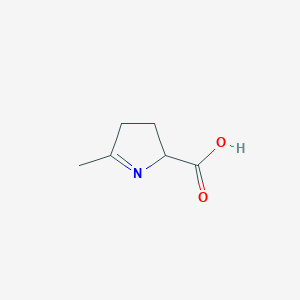
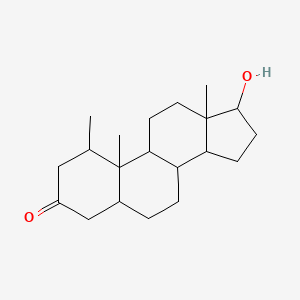
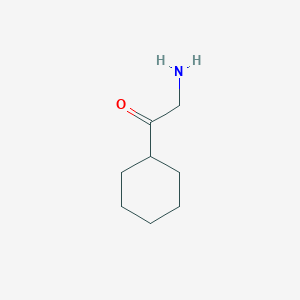
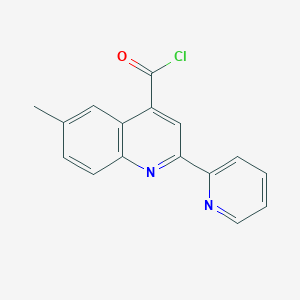
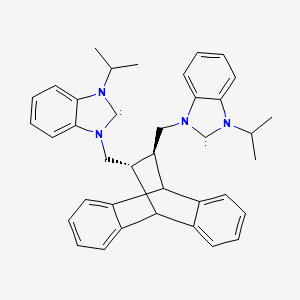
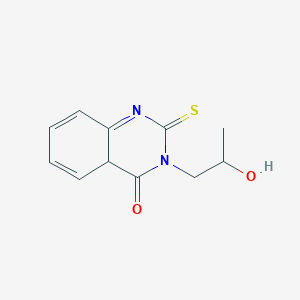
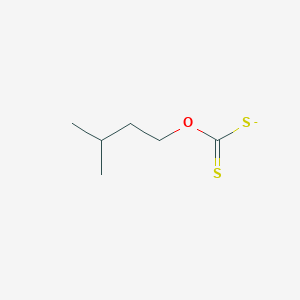
![Tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12347661.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12347672.png)
![ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12347677.png)

